BMS-605541: A Technical Guide to its Mechanism of Action as a Potent VEGFR-2 Inhibitor
BMS-605541: A Technical Guide to its Mechanism of Action as a Potent VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-605541 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[1][2] Developed by Bristol Myers Squibb, this aminothiazole-based compound has demonstrated significant anti-angiogenic and anti-tumor properties in preclinical studies. This technical guide provides an in-depth overview of the mechanism of action of BMS-605541, detailing its target engagement, impact on downstream signaling pathways, and its effects in cellular and in vivo models. The information is presented with clearly structured data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Mechanism of Action: Targeting VEGFR-2
BMS-605541 exerts its biological effects through the direct inhibition of VEGFR-2, a key receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][3] This process is critical for tumor growth and metastasis.
1.1. ATP-Competitive Inhibition:
BMS-605541 functions as an ATP-competitive inhibitor of VEGFR-2 kinase.[1][2] This means it binds to the ATP-binding pocket of the VEGFR-2 kinase domain, preventing the binding of ATP and subsequent autophosphorylation of the receptor. This blockade of phosphorylation is the initial and critical step in halting the downstream signaling cascade.
1.2. Potency and Selectivity:
BMS-605541 is a highly potent inhibitor of VEGFR-2. In vitro biochemical assays have demonstrated its significant inhibitory activity. Furthermore, it exhibits a favorable selectivity profile, showing a much higher affinity for VEGFR-2 compared to other related kinases.
| Target | Inhibitory Activity | Metric | Reference |
| VEGFR-2 | 23 nM | IC50 | [1] |
| VEGFR-2 | 49 nM | Ki | [2][3] |
| VEGFR-1 | >10-fold less potent than VEGFR-2 | Selectivity | [1] |
| PDGFR-β | 200 nM | IC50 | [3] |
| Flk-1 (murine VEGFR-2) | 40 nM | IC50 | [3] |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Downstream Signaling Pathways Modulated by BMS-605541
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization and autophosphorylation of the receptor, initiating a cascade of intracellular signaling events that promote endothelial cell proliferation, survival, migration, and permeability. By inhibiting VEGFR-2 phosphorylation, BMS-605541 effectively blocks these critical downstream pathways.
2.1. Inhibition of the PLCγ-PKC-MAPK Pathway:
Upon activation, VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ). This leads to the activation of Protein Kinase C (PKC) and the subsequent stimulation of the Raf-MEK-ERK (MAPK) cascade. This pathway is a primary driver of endothelial cell proliferation. By preventing the initial phosphorylation of VEGFR-2, BMS-605541 effectively shuts down this pro-proliferative signal.
2.2. Blockade of the PI3K-Akt Pathway:
VEGFR-2 activation also leads to the recruitment and activation of Phosphatidylinositol 3-kinase (PI3K), which in turn activates the serine/threonine kinase Akt. The PI3K-Akt pathway is a critical mediator of endothelial cell survival and protects against apoptosis. Inhibition of VEGFR-2 by BMS-605541 abrogates this survival signal, potentially leading to apoptosis in endothelial cells within the tumor microenvironment.
Preclinical Efficacy
The anti-angiogenic mechanism of BMS-605541 translates into potent anti-tumor activity in preclinical models.
3.1. In Vitro Inhibition of Endothelial Cell Proliferation:
BMS-605541 has been shown to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF, with an IC50 value of 25 nM.[3] This demonstrates its direct anti-angiogenic effect at a cellular level.
3.2. In Vivo Anti-Tumor Activity:
Oral administration of BMS-605541 has demonstrated robust anti-tumor efficacy in human tumor xenograft models.[1][2] Studies in athymic nude mice bearing established human lung (L2987) and colon (HCT-116) carcinoma xenografts showed significant tumor growth inhibition.[3]
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| L2987 (Human Lung Carcinoma) | 12.5-180 mg/kg, p.o., daily or twice daily for 14 days | Anti-tumor activity | [3] |
| HCT-116 (Human Colon Carcinoma) | 12.5-180 mg/kg, p.o., daily or twice daily for 14 days | Anti-tumor activity | [3] |
3.3. Pharmacokinetics:
BMS-605541 exhibits favorable pharmacokinetic properties in multiple species, supporting its oral administration.[2][3]
| Species | Oral Bioavailability (%) | Reference |
| Mice | 100 | [3] |
| Monkeys | 52 | [3] |
Experimental Protocols
This section outlines the general methodologies for the key experiments cited in the evaluation of BMS-605541.
4.1. VEGFR-2 Kinase Inhibition Assay (General Protocol):
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of VEGFR-2.
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Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and the test compound (BMS-605541).
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Procedure:
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The VEGFR-2 enzyme is incubated with varying concentrations of BMS-605541 in a buffer solution.
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The kinase reaction is initiated by the addition of the substrate and ATP.
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The reaction is allowed to proceed for a defined period at a specific temperature.
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The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA, TR-FRET).
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Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
4.2. VEGF-Induced HUVEC Proliferation Assay (General Protocol):
This cellular assay assesses the ability of a compound to inhibit the proliferative effect of VEGF on endothelial cells.
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Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.
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Procedure:
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HUVECs are seeded into multi-well plates and allowed to attach.
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The cells are then serum-starved to synchronize them and reduce basal proliferation.
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Cells are treated with varying concentrations of BMS-605541 in the presence of a constant, proliferation-inducing concentration of VEGF.
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The cells are incubated for a period of 48-72 hours.
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Cell proliferation is quantified using methods such as MTT assay, BrdU incorporation, or direct cell counting.
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Data Analysis: The percentage of inhibition of VEGF-induced proliferation is calculated for each concentration of BMS-605541, and the IC50 value is determined.
4.3. Human Tumor Xenograft Efficacy Studies (General Protocol):
These in vivo studies evaluate the anti-tumor efficacy of a compound in a living organism.
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Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of the human tumor cells.
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Tumor Implantation: Human cancer cell lines (e.g., HCT-116 or L2987) are injected subcutaneously into the flank of the mice.
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Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into control and treatment groups. BMS-605541 is administered orally at various doses and schedules. The control group receives a vehicle solution.
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Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
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Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size. The tumors are then excised and may be used for further analysis (e.g., histology, biomarker analysis).
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Data Analysis: The anti-tumor efficacy is assessed by comparing the tumor growth in the treated groups to the control group. This can be expressed as tumor growth inhibition (TGI) or tumor regression.
Conclusion and Future Perspectives
BMS-605541 is a well-characterized, potent, and selective inhibitor of VEGFR-2 with demonstrated anti-angiogenic and anti-tumor properties in preclinical models. Its mechanism of action, centered on the competitive inhibition of ATP binding to VEGFR-2, leads to the effective blockade of key downstream signaling pathways essential for endothelial cell proliferation and survival. While the compound showed a promising preclinical profile, searches for its progression into clinical trials have been unsuccessful, suggesting that its clinical development may have been discontinued. Nevertheless, the data and methodologies associated with the study of BMS-605541 provide a valuable reference for researchers in the field of anti-angiogenic cancer therapy and for the development of novel VEGFR-2 inhibitors.
References
- 1. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5- ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fiercebiotech.com [fiercebiotech.com]
